molecular formula C19H13ClFNO2 B5886710 N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide

N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide

Cat. No. B5886710
M. Wt: 341.8 g/mol
InChI Key: FOVPKRIHDUYAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. GSK690693 has been the subject of extensive scientific research due to its potential as a therapeutic agent for these and other diseases.

Mechanism of Action

N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide exerts its anticancer effects by inhibiting the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells. AKT promotes cell survival and growth by activating a variety of downstream signaling pathways. By inhibiting AKT, N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide disrupts these pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of human umbilical vein endothelial cells, which play a key role in angiogenesis, the process by which new blood vessels are formed. N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has also been shown to inhibit the growth of adipocytes, which are cells that store fat in the body.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide is its specificity for AKT. Unlike other protein kinase inhibitors, which can have off-target effects on other kinases, N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has been shown to selectively inhibit AKT. This specificity makes it a valuable tool for studying the role of AKT in various biological processes.
One limitation of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo, and may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide. One area of interest is its potential as a therapeutic agent for other diseases besides cancer. For example, AKT has been implicated in the pathogenesis of diabetes and cardiovascular disease, and N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide may have potential as a treatment for these conditions.
Another potential future direction is the development of more potent and selective AKT inhibitors. While N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide is a valuable tool for studying the role of AKT in various biological processes, its effectiveness as a therapeutic agent may be limited by its poor solubility and selectivity. The development of more potent and selective AKT inhibitors may overcome these limitations and lead to the development of more effective therapies for cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide involves several steps, including the reaction of 5-chloro-2-phenoxyaniline with 4-fluorobenzoyl chloride to form the intermediate N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide. This intermediate is then treated with a base to form the final product, N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide. The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has been described in detail in several scientific publications.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has been extensively studied in vitro and in vivo for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has also been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO2/c20-14-8-11-18(24-16-4-2-1-3-5-16)17(12-14)22-19(23)13-6-9-15(21)10-7-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVPKRIHDUYAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide

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